1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
Description
1-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide (CAS: 1091006-52-8) is a methanesulfonamide derivative featuring a 4-chlorophenyl group and a tetrahydropyran (oxane) ring substituted with a phenyl moiety at the 4-position. Its molecular formula is C₁₉H₂₂ClNO₃S, with a molecular weight of 379.9 g/mol . The compound’s structure includes a sulfonamide bridge (-SO₂NH-) linking the 4-chlorophenyl group to the nitrogen atom, which is further substituted with a bulky 4-phenyloxan-4-ylmethyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c20-18-8-6-16(7-9-18)14-25(22,23)21-15-19(10-12-24-13-11-19)17-4-2-1-3-5-17/h1-9,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYPWQHBEJTVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a phenyloxan moiety, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including antibacterial effects, enzyme inhibition, and other relevant pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅ClN₁O₃S
- Molecular Weight : 323.80 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antibacterial properties and enzyme inhibition capabilities.
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, the compound showed moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cellular replication .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this sulfonamide have shown promising AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : Studies indicated strong urease inhibitory activity, with IC₅₀ values significantly lower than standard reference compounds. For example, some derivatives exhibited IC₅₀ values as low as 1.13 µM compared to thiourea (IC₅₀ = 21.25 µM) .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized various sulfonamide derivatives, including the target compound. The synthesized compounds were screened against multiple bacterial strains, revealing that those with similar structural features exhibited enhanced antibacterial activity. The results indicated that modifications in the side chains significantly affect potency.
- Enzyme Inhibition Research : Another investigation focused on the structure-activity relationship (SAR) of sulfonamides in inhibiting urease and AChE. The findings suggested that the presence of the chlorophenyl group was essential for maintaining high inhibitory activity.
Comparison with Similar Compounds
Key Structural Variations:
Substituents on the Sulfonamide Nitrogen: The target compound’s oxane-based substituent contrasts with analogues bearing simpler alkyl chains or heterocyclic groups (e.g., oxadiazole, piperidine, or azetidine rings). Example: ZN4 (1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]methanesulfonamide) replaces the oxane group with a diethylaminoethyl chain, introducing basicity and flexibility .
Aromatic Ring Modifications :
- The 4-chlorophenyl group is conserved in several analogues (e.g., CEGKAC, ZN4), but others feature fluorophenyl (CICPIO) or dichlorophenyl (WIHGUQ) groups .
AVE-1625 (Drinabant) contains a bis(4-chlorophenyl)methyl-azetidinyl group and a 3,5-difluorophenyl moiety, making it a cannabinoid receptor antagonist with a molecular weight of 497.4 g/mol .
Physicochemical Properties
- Lipophilicity: The 4-phenyloxan-4-ylmethyl group in the target compound likely increases lipophilicity compared to analogues like CICPIO (4-fluorophenyl) or ZN4 (polar diethylaminoethyl chain). This could enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target compound (379.9 g/mol) is smaller than AVE-1625 (497.4 g/mol) but larger than CICPIO (189.6 g/mol), positioning it within a moderate range for drug-like properties .
Preparation Methods
Reaction Conditions and Solvent Optimization
In a representative procedure, methanesulfonyl chloride (1.2 equiv) is added dropwise to a solution of (4-phenyloxan-4-yl)methylamine (1.0 equiv) in nitroethane at 25–30°C. The nitroalkane solvent (3:1 to 4:1 ratio relative to sulfonyl chloride) ensures homogeneity while minimizing side reactions. After completion, the mixture is heated to 50–70°C to dissolve precipitated sulfonamide, followed by filtration to remove insoluble ammonium salts. The filtrate is cooled to 0–25°C to crystallize the product, yielding 80–94% pure sulfonamide after washing with cold nitroethane.
Key Advantages :
-
Nitroalkanes (e.g., nitroethane, nitromethane) enable recyclability, reducing solvent waste.
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High-purity product (>95%) is achievable without chromatography.
Synthesis of (4-Phenyloxan-4-yl)methylamine
The amine precursor, (4-phenyloxan-4-yl)methylamine, is synthesized via reductive amination or Gabriel synthesis. A patent by WO2009057133A2 outlines cyclization strategies for tetrahydropyran derivatives, which can be adapted for this intermediate.
Cyclization of 4-Phenyltetrahydropyran-4-carbaldehyde
4-Phenyltetrahydropyran-4-carbaldehyde is reacted with hydroxylamine hydrochloride to form an oxime, which is subsequently reduced using hydrogen gas and Raney nickel in ethanol at 50–60°C. This yields (4-phenyloxan-4-yl)methanamine with >85% efficiency.
Alternative Route: Nucleophilic Ring-Opening
Epichlorohydrin is treated with 4-phenylphenol in the presence of potassium carbonate in DMF at 120–130°C to form 4-phenyloxane-4-carbaldehyde. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol furnishes the amine in 70–78% yield.
Coupling and Purification Techniques
Solvent-Free Amination
A modified protocol eliminates nitroalkanes by using N,N-diisopropylamine as both solvent and base. Methanesulfonyl chloride and the amine react at 80°C for 6–8 hours, with the amine hydrochloride precipitated by adding diethyl ether. The sulfonamide is isolated via vacuum distillation (108°C at 10 mmHg), achieving 89–92% yield.
Acid-Catalyzed Hydrolysis for Byproduct Recovery
Residual amine hydrochloride byproducts are dissolved in water, and the aqueous phase is extracted with dichloromethane to recover unreacted amine. This step increases overall atom economy by 12–15%.
Comparative Analysis of Synthetic Routes
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitroethane-mediated | Nitroethane | 50–70 | 80–94 | 95–98 |
| Solvent-free | N,N-Diisopropylamine | 80 | 89–92 | 97–99 |
| Reductive amination | Methanol | 50–60 | 70–78 | 90–93 |
Challenges and Mitigation Strategies
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Steric Hindrance : The bulky (4-phenyloxan-4-yl)methyl group slows nucleophilic attack. Using excess methanesulfonyl chloride (1.5 equiv) and prolonged reaction times (24–36 hours) improves conversion.
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Byproduct Formation : Nitroalkane solvents suppress side reactions, but trace water may hydrolyze sulfonyl chloride. Anhydrous conditions (molecular sieves) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
